molecular formula C15H21N7O4 B1665572 5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine CAS No. 67214-43-1

5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine

Cat. No. B1665572
CAS RN: 67214-43-1
M. Wt: 363.37 g/mol
InChI Key: BWDKBEBWUPIWNC-RRDIACHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic A9145e is a biochemical.

Scientific Research Applications

1. Biochemical and Genomic Applications

5'-amino-5'-deoxy nucleoside and nucleotide analogs, including 5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine, are essential in various biological, pharmaceutical, and genomic applications due to their increased reactivity compared to hydroxyls. These analogs are synthesized from naturally occurring nucleosides, showing their utility in DNA incorporation and genomic sequence analysis (Wolfe et al., 2002).

2. Adenosine Receptor Antagonism and Inverse Agonism

Research has explored the role of adenosine analogs as selective antagonists and inverse agonists for adenosine receptors, particularly the adenosine A(1) receptor. Modifications, such as the removal of the 5'-OH group and introduction of substituents at the 3'-NH(2) position, have been instrumental in understanding receptor affinity and inverse agonist behavior (van Calenbergh et al., 2002).

3. Influence on DNA Stability

Incorporation of modified bases like 2'-Deoxy-8-(propyn-1-yl)adenosine in oligodeoxyribonucleotides has been studied for its impact on the stability of duplex and quadruplex DNA structures. These studies provide insights into the stability mechanisms of DNA and its potential for therapeutic applications (Catalanotti et al., 2000).

4. Nonenzymatic Nucleic Acid Copying

Research on 3'-amino-3'-deoxy analogs of nucleotides, which include 5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine, has demonstrated their potential in nonenzymatic copying of nucleic acid templates. This is crucial for understanding the origins of life and the development of new synthetic biology methods (Izgu et al., 2016).

5. Inhibition of MTAP for Antiproliferative Agents

The synthesis of potent inhibitors of human 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) is a significant area of study. Inhibiting MTAP is a potential target in antiproliferative therapy, demonstrating the role of adenosine analogs in cancer research (Kamath et al., 2004).

properties

CAS RN

67214-43-1

Product Name

5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine

Molecular Formula

C15H21N7O4

Molecular Weight

363.37 g/mol

IUPAC Name

(3S,6S)-3-amino-6-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]piperidin-2-one

InChI

InChI=1S/C15H21N7O4/c16-7-2-1-6(21-14(7)25)3-8-10(23)11(24)15(26-8)22-5-20-9-12(17)18-4-19-13(9)22/h4-8,10-11,15,23-24H,1-3,16H2,(H,21,25)(H2,17,18,19)/t6-,7-,8+,10+,11+,15+/m0/s1

InChI Key

BWDKBEBWUPIWNC-RRDIACHRSA-N

Isomeric SMILES

C1C[C@@H](C(=O)N[C@@H]1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N

SMILES

C1CC(C(=O)NC1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N

Canonical SMILES

C1CC(C(=O)NC1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N

Appearance

Solid powder

Other CAS RN

67214-43-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Antibiotic A9145e;  35391 RP;  Antibiotic 35391 RP;  Antibiotic A9145 E.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine
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5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine
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5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine
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5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine
Reactant of Route 5
5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine
Reactant of Route 6
5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine

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